molecular formula C19H24FN7O2 B6454197 5-fluoro-6-methyl-2-{4-[6-(piperidin-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one CAS No. 2549032-65-5

5-fluoro-6-methyl-2-{4-[6-(piperidin-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

Cat. No. B6454197
M. Wt: 401.4 g/mol
InChI Key: OXCUPUQXKOVGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-fluoro-6-methyl-2-{4-[6-(piperidin-1-yl)pyridazine-3-carbonyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule. Unfortunately, I couldn’t find a direct match for this compound in the available literature1. However, similar compounds have been studied for their potential biological activities2.



Synthesis Analysis

While I couldn’t find the exact synthesis process for the requested compound, substituted pyridines with diverse functional groups have been synthesized via the remodeling of (Aza)indole/Benzofuran skeletons3. This methodology has shown robustness and versatility, allowing the selective introduction of multiple functional groups3.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as IR, 1 H-NMR, 13 C-NMR, and HRMS4. Unfortunately, I couldn’t find the specific molecular structure analysis for the requested compound.



Chemical Reactions Analysis

The chemical reactions involving the compound would depend on its functional groups and the conditions under which it is subjected. Unfortunately, I couldn’t find specific chemical reactions involving the requested compound.



Physical And Chemical Properties Analysis

Physical and chemical properties such as molecular weight, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, and topological polar surface area can be computed1. However, these properties for the requested compound are not available in the literature I found.


Safety And Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and toxicological properties. Unfortunately, I couldn’t find specific safety and hazard information for the requested compound.


Future Directions

The future directions in the study of such compounds could involve further exploration of their synthesis, characterization, and potential biological activities. However, the specific future directions for the study of the requested compound are not available in the literature I found.


Please note that the information provided is based on the closest matches found in the literature and may not accurately represent the requested compound. For a comprehensive analysis of the requested compound, further research and expert consultation are recommended.


properties

IUPAC Name

5-fluoro-4-methyl-2-[4-(6-piperidin-1-ylpyridazine-3-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN7O2/c1-13-16(20)17(28)22-19(21-13)27-11-9-26(10-12-27)18(29)14-5-6-15(24-23-14)25-7-3-2-4-8-25/h5-6H,2-4,7-12H2,1H3,(H,21,22,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCUPUQXKOVGPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)C3=NN=C(C=C3)N4CCCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-4-methyl-2-[4-(6-piperidin-1-ylpyridazine-3-carbonyl)piperazin-1-yl]-1H-pyrimidin-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.